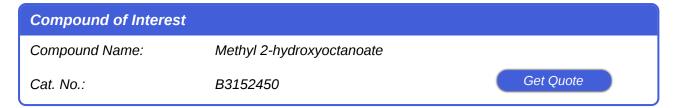


Methyl 2-Hydroxyoctanoate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical constants, experimental protocols, and potential biological significance of **methyl 2-hydroxyoctanoate**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, actionable data and methodologies.

Core Physical and Chemical Properties

Methyl 2-hydroxyoctanoate is a fatty acid methyl ester characterized by a hydroxyl group at the alpha-position. Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	С9Н18О3	INVALID-LINK[1]
Molecular Weight	174.24 g/mol	INVALID-LINK[1][2]
CAS Number	73634-76-1	INVALID-LINK[3]
Appearance	Colorless liquid (predicted)	-
Boiling Point (estimated)	219.70 °C at 760.00 mm Hg	INVALID-LINK[4]
Melting Point	Not available	-
Density	Not available	-
Refractive Index	Not available	-
Water Solubility (estimated)	5719 mg/L at 25 °C	INVALID-LINK[4]
XLogP3-AA (estimated)	2.4	INVALID-LINK[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl 2-hydroxyoctanoate**.

Spectrum	Data	Source
¹³ C-NMR	Available	INVALID-LINK[1]
GC-MS	Available	INVALID-LINK[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and purification of **methyl 2-hydroxyoctanoate** in a laboratory setting. While a specific protocol for this exact compound is not readily available in the literature, the following sections provide detailed methodologies for the synthesis and purification of analogous α -hydroxy esters, which can be adapted by skilled chemists.



Synthesis of Methyl 2-Hydroxyoctanoate via Lipase-Catalyzed Esterification

This protocol describes a general and environmentally friendly method for the synthesis of α -hydroxy esters using enzymatic catalysis. Lipases are widely used for their high selectivity and mild reaction conditions.

Materials:

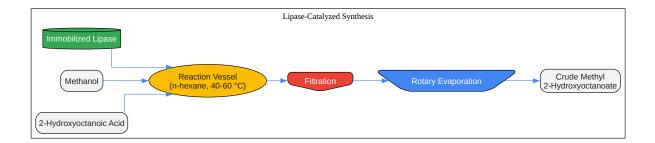
- · 2-Hydroxyoctanoic acid
- Methanol
- Immobilized Lipase (e.g., Candida antarctica lipase B, CALB)
- Molecular sieves (4 Å)
- Anhydrous solvent (e.g., n-hexane or tert-butanol)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask, add 2-hydroxyoctanoic acid and a 3 to 5-fold molar excess of methanol.
- Solvent Addition: Add a suitable amount of anhydrous n-hexane to dissolve the reactants.
 The volume should be sufficient to ensure good mixing.
- Drying: Add activated 4 Å molecular sieves to the mixture to remove any traces of water,
 which can inhibit the lipase and promote the reverse hydrolysis reaction.



- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% by weight of the limiting reactant (2-hydroxyoctanoic acid).
- Reaction: Stir the mixture at a constant temperature, typically between 40-60 °C. The optimal temperature will depend on the specific lipase used.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or equilibrium is reached.
- Work-up: Once the reaction is complete, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed with a solvent and reused.
- Purification: Remove the solvent and excess methanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude **methyl 2-hydroxyoctanoate**. Further purification can be achieved by column chromatography or distillation.



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Lipase-Catalyzed Synthesis Workflow

Purification of Methyl 2-Hydroxyoctanoate by Column Chromatography

Foundational & Exploratory





This protocol outlines a standard procedure for the purification of esters using silica gel column chromatography.

Materials:

- Crude methyl 2-hydroxyoctanoate
- Silica gel (60-120 mesh)
- Solvent system (e.g., hexane/ethyl acetate mixture)
- Chromatography column
- Collection tubes or flasks
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp for visualization (if applicable)
- Rotary evaporator

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate, e.g., 95:5).
- Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
- Sample Loading: Dissolve the crude methyl 2-hydroxyoctanoate in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
- Elution: Begin eluting the sample through the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
- Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.

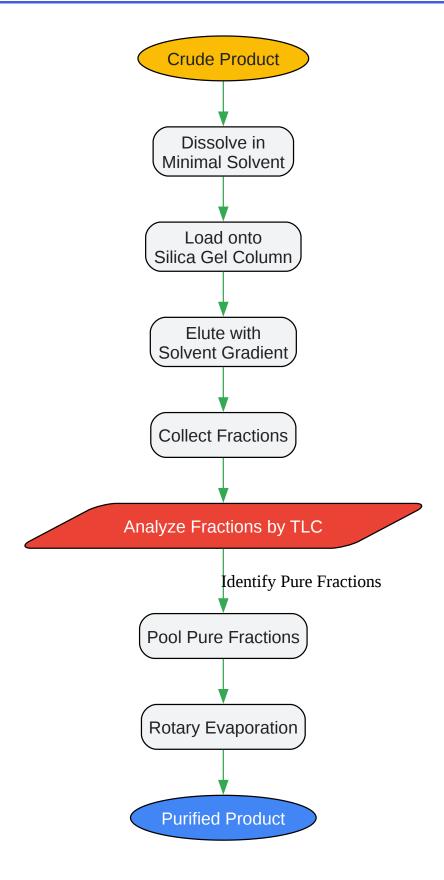






- TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
- Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **methyl 2-hydroxyoctanoate**.





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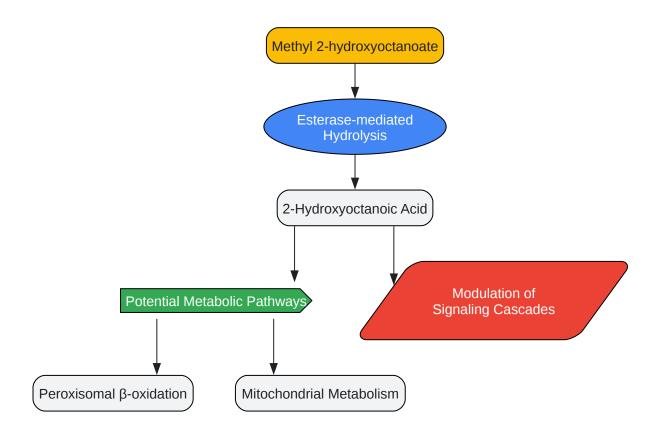
Purification by Column Chromatography



Biological Activity and Signaling Pathways

The biological activity of **methyl 2-hydroxyoctanoate** has not been extensively studied. However, related α -hydroxy fatty acids and their derivatives are known to play roles in various biological processes. 2-Hydroxyoctanoic acid has been identified in human metabolomic studies, suggesting its presence and potential role in human physiology.

While no specific signaling pathways involving **methyl 2-hydroxyoctanoate** have been elucidated, it is plausible that it could be a substrate for or an inhibitor of enzymes involved in fatty acid metabolism. For instance, some α -hydroxy fatty acids are known to be processed by peroxisomal enzymes. Further research is required to determine the specific biological functions and metabolic fate of **methyl 2-hydroxyoctanoate**.



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Potential Metabolic Fate

Conclusion

Methyl 2-hydroxyoctanoate is a compound with potential applications in various scientific fields. While a complete set of experimental physical constants is not yet available, this guide provides the most current information and outlines robust protocols for its synthesis and purification based on established methods for analogous compounds. Further research into its biological activities and metabolic pathways is warranted to fully understand its potential in drug development and other areas of chemical biology.

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